Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It features a hydroxy group attached to a propanoate backbone, with a 2,6-dimethylphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-dimethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2,6-dimethylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanol.
Substitution: 3-(2,6-dimethyl-4-nitrophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanol: Similar structure but with an alcohol group instead of an ester group.
3-(2,6-Dimethylphenyl)-3-hydroxypropanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate is unique due to its combination of a hydroxy group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-12(15)8-11(14)13-9(2)6-5-7-10(13)3/h5-7,11,14H,4,8H2,1-3H3 |
InChI Key |
MPPABZPLCHMARE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=C1C)C)O |
Origin of Product |
United States |
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